molecular formula C10H10ClN3 B13154182 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13154182
M. Wt: 207.66 g/mol
InChI Key: MVWMUXRTSFQZGB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound with the CAS Registry Number 1177296-64-8 . It has a molecular formula of C 10 H 10 ClN 3 and a molecular weight of 207.66 g/mol . This compound is part of the pyrazole amine family, a class of heterocyclic structures known for their significant utility in medicinal chemistry and pharmaceutical research. The molecular scaffold features a chlorophenyl substituent, which can influence the compound's electronic properties and binding affinity, making it a valuable intermediate for the synthesis of more complex molecules . While the specific biological profile and mechanism of action for this exact analogue are areas of ongoing research, closely related chlorophenyl pyrazole derivatives are frequently investigated for their potential as core structures in developing novel therapeutic agents . As a building block, it can be used to create combinatorial libraries for bioactivity screening or to develop compounds for material science applications. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3

InChI Key

MVWMUXRTSFQZGB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Traditional Pyrazole Synthesis via Condensation of Hydrazines with Carbonyl Compounds

The classical route for synthesizing pyrazole derivatives, including 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine, involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds or diketones. This method is well-documented for its versatility and efficiency.

Key Steps:

  • Preparation of Hydrazine Derivatives: Hydrazines are reacted with aromatic aldehydes or ketones to form hydrazones, which subsequently cyclize under suitable conditions to form pyrazoles.
  • Condensation with Aromatic Ketones: For the specific compound, a methylated pyrazole core can be synthesized via methylation of the pyrazole ring post-cyclization.

Research Outcomes:

  • A study detailed in describes the synthesis of pyrazol-5(4H)-one derivatives via hydrazine hydrate reacting with ethyl acetoacetate, followed by condensation with aldehydes to form arylidene derivatives. This approach can be adapted to incorporate chlorophenyl groups by selecting appropriate aldehyde precursors.

Data Table 1: Typical Reaction Conditions for Pyrazole Synthesis via Hydrazine Condensation

Step Reagents Conditions Yield Reference
Hydrazone formation Hydrazine hydrate + aldehyde Reflux in ethanol ~89%
Cyclization to pyrazole Hydrazone + diketone Reflux in ethanol Variable

Synthesis via Cyclization of α,β-Unsaturated Ketones and Hydrazines

This method involves the cyclization of chalcones or related α,β-unsaturated ketones bearing the desired phenyl substituents, followed by methylation to introduce the N-methyl group.

Procedure:

  • Step 1: Synthesize chalcone derivatives via Claisen-Schmidt condensation of appropriate acetophenones (e.g., 4-chlorobenzaldehyde with acetophenone).
  • Step 2: React chalcones with hydrazine hydrate to form pyrazoline intermediates.
  • Step 3: Oxidize or dehydrogenate pyrazolines to pyrazoles.
  • Step 4: Methylate the nitrogen atom at the 1-position using methylating agents like methyl iodide or dimethyl sulfate.

Research Evidence:

  • The synthesis of related pyrazoles with chlorophenyl groups has been reported with yields ranging from 60-80%, depending on reaction conditions.

Data Table 2: Chalcone-Based Pyrazole Synthesis

Step Reagents Conditions Yield Reference
Chalcone synthesis Acetophenone + aldehyde Reflux in ethanol 70-85%
Cyclization Hydrazine hydrate Reflux in ethanol 65-80%
Methylation Methyl iodide Reflux in acetone 75-85%

Modern Cross-Coupling and Nucleophilic Substitution Strategies

Recent advances involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce the amino group at the 4-position of the pyrazole ring.

Synthesis Overview:

  • Step 1: Prepare halogenated pyrazole intermediates, such as 5-(4-chlorophenyl)-1-methyl-4-chloropyrazole.
  • Step 2: Use palladium-catalyzed amination to substitute the halogen with ammonia or primary amines, yielding the amino derivative.
  • Step 3: Final methylation at the nitrogen atom can be achieved via methyl iodide or dimethyl sulfate.

Research Outcomes:

  • A recent publication reports the synthesis of pyrazol-4-amine derivatives via Suzuki coupling of boronic acids with chloropyrazoles, followed by amination, achieving yields of approximately 60-70%.

Data Table 3: Cross-Coupling Approach for Pyrazol-4-amine

Step Reagents Conditions Yield Reference
Cross-coupling Boronic acid + chloropyrazole PdCl2(dppf), K2CO3, dioxane/ethanol/water 59-69%
Amination Ammonia or primary amines Pd-catalyzed, elevated temperature 60-70%
Methylation Methyl iodide Reflux in acetone >80%

Specific Synthetic Route for this compound

Based on the literature and research data, a feasible synthetic route involves:

  • Step 1: Synthesis of 4-chlorobenzoyl hydrazine by reacting 4-chlorobenzoyl chloride with hydrazine hydrate.
  • Step 2: Condensation of 4-chlorobenzoyl hydrazine with a methyl-substituted ketone, such as acetylacetone, under reflux to form a pyrazoline intermediate.
  • Step 3: Oxidation of the pyrazoline to the corresponding pyrazole.
  • Step 4: N-methylation of the pyrazole nitrogen using methyl iodide.
  • Step 5: Nucleophilic substitution at the 4-position with ammonia or a primary amine to introduce the amino group, yielding the target compound.

Note: The specific chlorophenyl group at the 5-position can be introduced by choosing the appropriate aldehyde or ketone precursor during the initial condensation step.

Summary of Reaction Conditions and Yields

Method Key Reagents Typical Conditions Yield Range References
Hydrazine condensation Hydrazine hydrate + aldehyde Reflux in ethanol 75-89% ,
Chalcone route Acetophenone + aldehyde + hydrazine Reflux, oxidation 60-85%
Cross-coupling Boronic acids + chloropyrazoles Pd catalysis, elevated temperature 59-70%

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine with structurally related pyrazole derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₀H₁₀ClN₃ 207.66 4-ClPh (5-position), Me (1-position) Potential pharmaceutical intermediate Inferred
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine C₁₅H₁₂ClN₃ 269.73 4-ClPh (1-position), Ph (4-position) Higher molecular weight; used in synthetic chemistry
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine C₂₀H₁₂Cl₃FN₄ 448.69 4-FPh, pyridinyl, 2,4,6-ClPh Enhanced π-π interactions; antimicrobial studies
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine C₁₁H₉ClF₃N₃ 299.66 4-ClPh, CF₃ (3-position) Increased lipophilicity; pharmaceutical activity
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 3,4-(OMe)₂Ph Improved solubility; safety data available
4-(4-Chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine C₁₈H₁₃ClN₄S 364.84 Thiazole ring, 4-ClPh Heterocyclic diversity; drug design applications

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group (present in the target compound and others) enhances stability and influences binding affinity. The trifluoromethyl (CF₃) group in the derivative from further increases lipophilicity and metabolic resistance.
  • Electron-Donating Groups (EDGs) : Methoxy substituents (e.g., 3,4-dimethoxyphenyl in ) improve solubility but may reduce potency compared to EWGs.

Positional Isomerism: Variations in substituent positions (e.g., 1- vs. 5-chlorophenyl in ) significantly alter molecular geometry and reactivity.

Applications: The trifluoromethyl derivative () is noted for pharmaceutical activity, while the trichlorophenyl-fluorophenyl analog () shows promise in antimicrobial research. Safety data for the dimethoxy derivative () highlight its lower acute toxicity compared to halogenated analogs.

Biological Activity

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group at the 1-position. The presence of these substituents influences its biological activity. The molecular formula is C10H10ClN3, with a molecular weight of approximately 213.66 g/mol.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer) cells.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-75.55
This compoundHCT-1162.86
Axitinib (control)MCF-75.23

The mechanism of action for these compounds often involves the inhibition of key signaling pathways related to tumor growth and proliferation, such as the vascular endothelial growth factor receptor (VEGFR) pathway.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokine Inhibition (%)Concentration (µM)Reference
This compoundTNF-α: 76%
IL-6: 86%
10
Dexamethasone (control)TNF-α: 76%
IL-6: 86%
1

This suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative exhibits antimicrobial activity against various bacterial strains. Studies have shown effective inhibition against pathogens such as E. coli and Bacillus subtilis.

Table 3: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)Reference
This compoundE. coli40
Standard Drug (Ampicillin)E. coli<40

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study investigated the effects of various pyrazole derivatives on cancer cell lines, revealing that modifications to the pyrazole scaffold significantly enhanced cytotoxicity against resistant cancer types.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis, demonstrating significant reductions in joint swelling and inflammatory markers.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of pyrazole derivatives showed promising results against multi-drug resistant strains, suggesting potential for new antibiotic development.

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